7-Methylindole
Overview
Description
Synthesis Analysis
The synthesis of 7-Methylindole and its derivatives has been explored through various methods. A unique, regioselective 7-methylation reaction was discovered during the reductive 3-alkylation of isatin, highlighting a synthetic method for preparing 3-alkyl-7-methyloxindoles (Volk, Kapiller-Dezsőfi, & Simig, 2006). Another approach involves the synthesis of 3-formylindole-7-carboxylic acid from 3-methyl-2-nitrobenzoic acid, showcasing the versatility of 7-Methylindole synthesis (Yu-hua, 2006).
Molecular Structure Analysis
The molecular structure of 7-Methylindole exhibits whole molecule disorder, as demonstrated in the crystal structures of 7-chloroindole and 7-methylindole. This disorder is indicative of the complexity and flexibility of indole derivatives (Tanski, 2018).
Chemical Reactions and Properties
7-Methylindole participates in a variety of chemical reactions, showcasing its reactivity and potential as a precursor for various organic compounds. For example, the reaction of 2-methylindole with nitrosobenzenes in the presence of monochloroacetic acid affords compounds characterized by the formation of carbon–nitrogen bonds, highlighting the electrophilic character and oxidative power of nitrogen in activated nitrosobenzenes (Cardellini et al., 1994).
Physical Properties Analysis
The study of 7-Methylindole's physical properties, such as its crystal structure, provides insights into its behavior in solid-state form. The crystal structures of 7-methylindole derivatives, like 7-methoxy-1H-indazole, show intermolecular hydrogen-bonding interactions that are crucial for understanding the compound's physical properties and its inhibitor activity against certain enzymes (Sopková-de Oliveira Santos, Collot, & Rault, 2002).
Chemical Properties Analysis
The chemical properties of 7-Methylindole, such as its reactivity with various reagents and participation in multiple chemical reactions, are of significant interest. Its use as an indicative nucleophile for developing a three-component reaction of aldehyde with two different nucleophiles illustrates the compound's versatility and potential for the synthesis of complex organic molecules (Jiang, Pan, Li, & Gu, 2014).
Scientific Research Applications
7-Methylindole is a significant heterocyclic system in natural products and drugs . It’s used in various scientific fields, particularly in organic chemistry and pharmaceuticals . Here are some applications:
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Synthesis of Indole Derivatives
- Field: Organic Chemistry
- Application: 7-Methylindole is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
- Method: The essential 6,7-indolyne material was easily generated through a Bartoli indole synthesis using functionalized vinyl magnesium bromide and nitrobenzenes .
- Results: This approach enables the trikentrins and the related herbindoles to be quickly admitted .
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Pharmaceutical Applications
- Field: Pharmaceuticals
- Application: 7-Methylindole is a reactant for preparation of pharmaceutically active pyrrolidine analogues via Markovnikov addition, tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles as potential anticancer immunomodulators, plant growth inhibitors, antifungal agents, sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors for the Management of Hyperglycemia in Diabetes and inhibitors of HIV-1 attachment .
- Method: The specific methods of application or experimental procedures vary depending on the specific pharmaceutical application .
- Results: The outcomes of these applications also vary, but they generally involve the development of new treatments for various health conditions .
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Preparation of Agricultural Chemicals
- Field: Agriculture
- Application: 7-Methylindole is used in the production of agricultural chemicals .
- Method: The specific methods of application or experimental procedures vary depending on the specific agricultural application .
- Results: The outcomes of these applications also vary, but they generally involve the development of new treatments for various agricultural conditions .
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Synthesis of Alkaloids
- Field: Organic Chemistry
- Application: 7-Methylindole is used in the synthesis of selected alkaloids .
- Method: The reaction of compound 384 with H2O (under acidic reaction conditions) afforded 7-bromo-4-(hydroxymethyl)-2-methylindole (385) in very good yields (88% yields) and this was transformed into the alkaloid 4-(hydroxymethyl)-2-methylindole (386) by using radical reduction (91% yield) (41% overall yields) .
- Results: This approach enables the synthesis of selected alkaloids .
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Preparation of Complex Heterocyclic Scaffolds
- Field: Organic Chemistry
- Application: 7-Methylindole is used in multicomponent reactions for the synthesis of a variety of heterocyclic compounds .
- Method: The specific methods of application or experimental procedures vary depending on the specific synthetic application .
- Results: The outcomes of these applications also vary, but they generally involve the development of complex heterocyclic scaffolds .
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Synthesis of 4-(Methoxymethyl)-2-methylindole
- Field: Organic Chemistry
- Application: 7-Methylindole is used in the synthesis of 4-(methoxymethyl)-2-methylindole .
- Method: The reaction of 7-bromo-4-(bromomethyl)-2-methylindole (384) with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole (387) in good yields (76% yields) and this was again reduced quantitatively with tributyltin hydride (Bu 3 SnH) (94% yield) to afford 4-(methoxymethyl)-2-methylindole (388) in a moderate overall yield (37%) .
- Results: This approach enables the synthesis of 4-(methoxymethyl)-2-methylindole .
Safety And Hazards
properties
IUPAC Name |
7-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-7-3-2-4-8-5-6-10-9(7)8/h2-6,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWPHCDTOLQQEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239374 | |
Record name | 7-Methylindole | |
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Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Very faintly beige fine plates; [Sigma-Aldrich MSDS] | |
Record name | 7-Methylindole | |
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URL | https://haz-map.com/Agents/11314 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.00603 [mmHg] | |
Record name | 7-Methylindole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11314 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
7-Methylindole | |
CAS RN |
933-67-5 | |
Record name | 7-Methylindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methylindole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=618 | |
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Record name | 7-Methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methylindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.064 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 7-METHYLINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z1E6HIT9S | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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